molecular formula C5H13Br2N B13499889 (2-Bromoethyl)(ethyl)methylamine hydrobromide

(2-Bromoethyl)(ethyl)methylamine hydrobromide

Cat. No.: B13499889
M. Wt: 246.97 g/mol
InChI Key: DLDGDJPMLWXUGD-UHFFFAOYSA-N
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Description

(2-Bromoethyl)(ethyl)methylamine hydrobromide: is a chemical compound with the molecular formula C5H12Br2N. It is commonly used in organic synthesis and various chemical reactions due to its unique properties. The compound is a white crystalline solid with a melting point of 170-173°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromoethyl)(ethyl)methylamine hydrobromide typically involves the reaction of (2-Bromoethyl)amine with ethylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise temperature control to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions: (2-Bromoethyl)(ethyl)methylamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (2-Bromoethyl)(ethyl)methylamine hydrobromide is used as a building block in organic synthesis. It is employed in the preparation of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: The compound is used in biochemical research to study the effects of alkylating agents on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. It serves as a precursor for the synthesis of compounds with potential pharmacological activities .

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. It is also used in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of (2-Bromoethyl)(ethyl)methylamine hydrobromide involves its ability to act as an alkylating agent. The compound can transfer its alkyl group to nucleophilic sites on target molecules, leading to the formation of covalent bonds. This alkylation process can modify the structure and function of the target molecules, affecting their biological activity .

Comparison with Similar Compounds

Uniqueness: (2-Bromoethyl)(ethyl)methylamine hydrobromide is unique due to its specific combination of ethyl, methyl, and bromoethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C5H13Br2N

Molecular Weight

246.97 g/mol

IUPAC Name

2-bromo-N-ethyl-N-methylethanamine;hydrobromide

InChI

InChI=1S/C5H12BrN.BrH/c1-3-7(2)5-4-6;/h3-5H2,1-2H3;1H

InChI Key

DLDGDJPMLWXUGD-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCBr.Br

Origin of Product

United States

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